molecular formula C10H8O2S B2809432 2-(Prop-2-yn-1-ylsulfanyl)benzoic acid CAS No. 53918-34-6

2-(Prop-2-yn-1-ylsulfanyl)benzoic acid

Cat. No.: B2809432
CAS No.: 53918-34-6
M. Wt: 192.23
InChI Key: QCLWCSQPKMQSOU-UHFFFAOYSA-N
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Description

2-(Prop-2-yn-1-ylsulfanyl)benzoic acid is an organic compound with the molecular formula C10H8O2S. It is characterized by the presence of a benzoic acid moiety substituted with a prop-2-yn-1-ylsulfanyl group.

Scientific Research Applications

2-(Prop-2-yn-1-ylsulfanyl)benzoic acid has several applications in scientific research:

Safety and Hazards

The safety information for 2-(Prop-2-yn-1-ylsulfanyl)benzoic acid includes several hazard codes: H302, H312, and H332 . These codes indicate that the compound is harmful if swallowed, harmful in contact with skin, and harmful if inhaled . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Prop-2-yn-1-ylsulfanyl)benzoic acid typically involves the reaction of 2-mercaptobenzoic acid with propargyl bromide under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group of 2-mercaptobenzoic acid attacks the propargyl bromide, resulting in the formation of the desired product .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(Prop-2-yn-1-ylsulfanyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Prop-2-yn-1-ylsulfanyl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The prop-2-yn-1-ylsulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Prop-2-yn-1-ylsulfanyl)benzoic acid is unique due to the presence of both a prop-2-yn-1-ylsulfanyl group and a benzoic acid moiety. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry .

Properties

IUPAC Name

2-prop-2-ynylsulfanylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2S/c1-2-7-13-9-6-4-3-5-8(9)10(11)12/h1,3-6H,7H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCLWCSQPKMQSOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCSC1=CC=CC=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To thiosalicylic acid (77 g) slurried in methyl ethyl ketone (500 ml) was added 1 equivalent of K2CO3 followed by 3-bromopropyne (1 equivalent). The reaction mixture was stirred for 3 hours and then poured into 1N HCl and the solids filtered and then vacuum dried to afford the subtitle compound.
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Synthesis routes and methods II

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